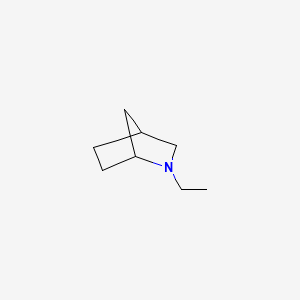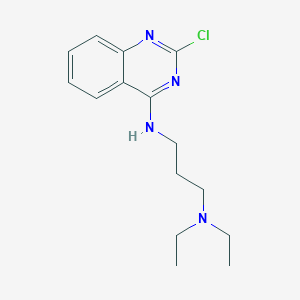
N3-(2-Chloro-4-quinazolinyl)-N1,N1-diethyl-1,3-propanediamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N3-(2-Chloro-4-quinazolinyl)-N1,N1-diethyl-1,3-propanediamine is a synthetic organic compound characterized by the presence of a quinazoline ring substituted with a chlorine atom at the 2-position and a diethylamino group at the 1,3-propanediamine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N3-(2-Chloro-4-quinazolinyl)-N1,N1-diethyl-1,3-propanediamine typically involves the following steps:
Formation of the Quinazoline Ring: The quinazoline ring is synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Chlorination: The quinazoline ring is then chlorinated at the 2-position using reagents like thionyl chloride or phosphorus oxychloride.
Attachment of the Propanediamine Moiety: The chlorinated quinazoline is reacted with N1,N1-diethyl-1,3-propanediamine under nucleophilic substitution conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
N3-(2-Chloro-4-quinazolinyl)-N1,N1-diethyl-1,3-propanediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom on the quinazoline ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with various functional groups.
科学研究应用
N3-(2-Chloro-4-quinazolinyl)-N1,N1-diethyl-1,3-propanediamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of N3-(2-Chloro-4-quinazolinyl)-N1,N1-diethyl-1,3-propanediamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2-(2-Chloro-4-quinazolinyl)-9-phenyl-9H-carbazole
- 4-[(2-Chloro-4-quinazolinyl)(methyl)amino]phenol
- 1-(2-chloro-4-quinazolinyl)-N3-[4-[2-(1-pyrrolidinyl)ethoxy]phenyl]-1,2,4-triazole-3,5-diamine
Uniqueness
N3-(2-Chloro-4-quinazolinyl)-N1,N1-diethyl-1,3-propanediamine is unique due to its specific substitution pattern and the presence of the diethylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
属性
CAS 编号 |
192323-91-4 |
|---|---|
分子式 |
C15H21ClN4 |
分子量 |
292.81 g/mol |
IUPAC 名称 |
N-(2-chloroquinazolin-4-yl)-N',N'-diethylpropane-1,3-diamine |
InChI |
InChI=1S/C15H21ClN4/c1-3-20(4-2)11-7-10-17-14-12-8-5-6-9-13(12)18-15(16)19-14/h5-6,8-9H,3-4,7,10-11H2,1-2H3,(H,17,18,19) |
InChI 键 |
YRFSCQOACKDXCX-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCCNC1=NC(=NC2=CC=CC=C21)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


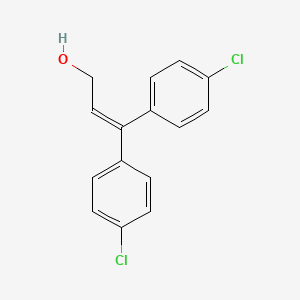

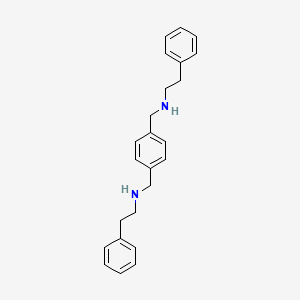
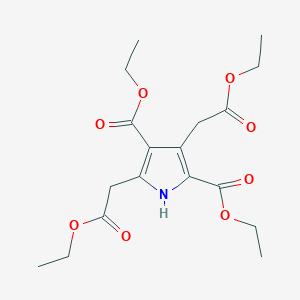
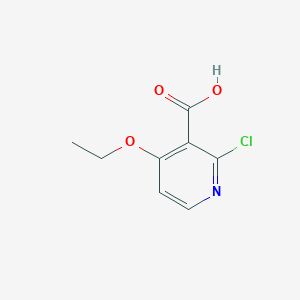
![1-[5-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]-2-methylpropan-2-ol](/img/structure/B13993327.png)
![N-[(2,2-Dimethyl-3-phenyl-propylidene)amino]-2,4-dinitro-aniline](/img/structure/B13993331.png)
![2-Amino-5-[(3,4-dichlorophenyl)amino]-6-hydroxypyrimidin-4(3h)-one](/img/structure/B13993338.png)

![Oxiranecarboxylic acid, 2-[5-(4-acetylphenoxy)pentyl]-, ethyl ester](/img/structure/B13993346.png)
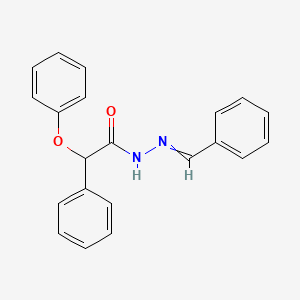

![N-(4-bromophenyl)-4-[2-[(4-bromophenyl)carbamoylamino]ethyl]piperazine-1-carboxamide](/img/structure/B13993364.png)
